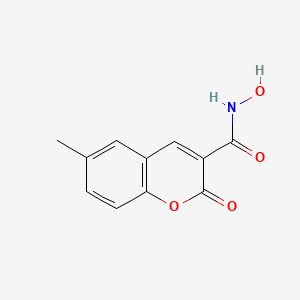![molecular formula C10H15N7S B14146873 N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine CAS No. 88723-93-7](/img/structure/B14146873.png)
N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of imidazole and thiazole rings, which are known for their biological and chemical significance. The presence of a guanidine group further enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using a one-pot microwave-assisted method involving aldehydes, benzil, and ammonium acetate.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Coupling of Imidazole and Thiazole Rings: The imidazole and thiazole rings are then coupled using a suitable linker, often involving a condensation reaction.
Introduction of the Guanidine Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Análisis De Reacciones Químicas
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and guanidine groups, using reagents like alkyl halides or acyl chlorides.
Condensation: Condensation reactions with carbonyl compounds can lead to the formation of Schiff bases and other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified imidazole and thiazole derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine has a wide range of scientific research applications, including:
Biology: Its ability to form hydrogen bonds and interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The compound can bind to specific enzymes or receptors, modulating their activity by either inhibiting or activating them. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine can be compared with other similar compounds, such as:
(2RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide: This compound shares the propylamino group but differs in its overall structure and functional groups.
(RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride: Similar to the previous compound, this one also contains the propylamino group but has different chemical properties due to the presence of a hydrochloride group.
The uniqueness of N’'-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine lies in its combination of imidazole, thiazole, and guanidine groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
88723-93-7 |
|---|---|
Fórmula molecular |
C10H15N7S |
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
2-[4-[2-(propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C10H15N7S/c1-2-3-13-9-14-4-6(15-9)7-5-18-10(16-7)17-8(11)12/h4-5H,2-3H2,1H3,(H2,13,14,15)(H4,11,12,16,17) |
Clave InChI |
ANYIJUZLUVAMEL-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=NC=C(N1)C2=CSC(=N2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(4-methoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B14146790.png)
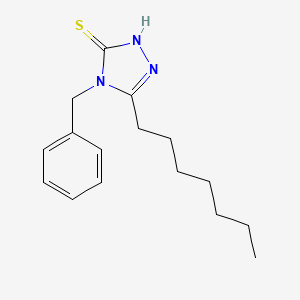
![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
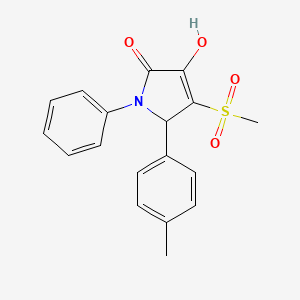
![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
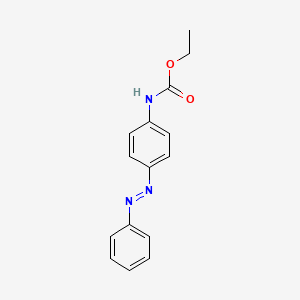
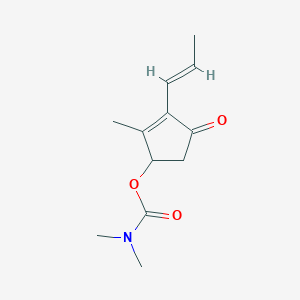
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
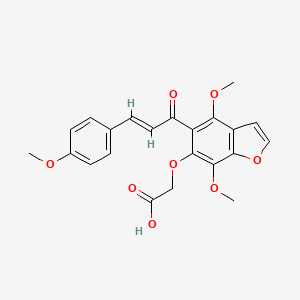
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
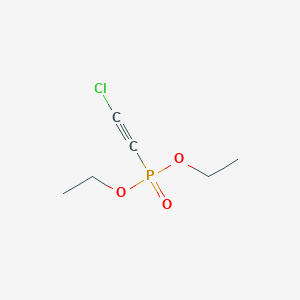

![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
